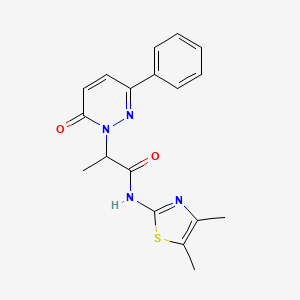

N-(4,5-dimethylthiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-13(3)25-18(19-11)20-17(24)12(2)22-16(23)10-9-15(21-22)14-7-5-4-6-8-14/h4-10,12H,1-3H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPRCEAIJLOSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a thiazole moiety and a pyridazine ring. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are integral to the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief.

Inhibition of COX Enzymes

A study demonstrated that compounds similar to this compound showed significant COX-2 inhibitory activity with selectivity over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors like traditional NSAIDs .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound and related derivatives:

| Activity | IC50 Value (µM) | Selectivity | Reference |

|---|---|---|---|

| COX-2 Inhibition | 0.5 | High | |

| Anti-inflammatory Effect | Significant | Moderate | |

| Anticancer Activity | Promising | Variable |

Case Studies

- Anti-inflammatory Studies : In vivo studies have shown that the compound significantly reduces edema in animal models induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

- Anticancer Potential : Preliminary investigations into the anticancer properties of related thiazole-pyridazine compounds have shown promise against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the thiazole and pyridazine moieties can enhance or reduce biological activity. For instance:

- Thiazole Substituents : Variations in substituents on the thiazole ring have been shown to affect COX selectivity and potency.

- Pyridazine Modifications : Alterations in the pyridazine structure can lead to increased anticancer activity, suggesting that specific functional groups may enhance interaction with cancer cell receptors.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with coupling a pyridazinone core to a thiazole derivative. Key steps include:

- Pyridazinone activation : Use of coupling agents like EDCI or DCC in anhydrous DCM under nitrogen .

- Thiazole functionalization : Substitution reactions with propanamide derivatives at 60–80°C in DMF, monitored by TLC for completion .

- Purification : Column chromatography with gradients of DCM-MeOH (0–4%) to isolate the target compound in 42–62% yields . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H-NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for phenyl groups), methyl groups (δ 2.1–2.5 ppm), and amide NH signals (δ 10.2–10.8 ppm) .

- IR spectroscopy : Confirms carbonyl stretches (C=O at 1623–1681 cm⁻¹) and amide bonds (N–H at 3200–3350 cm⁻¹) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ at 527.2777 for related analogs) .

Q. How should researchers approach purification to achieve high yields and purity?

- Use silica gel column chromatography with DCM-MeOH gradients (0–4% MeOH) to separate polar byproducts .

- Recrystallization from ethanol/water mixtures improves purity, with melting points (173–190°C) serving as purity indicators .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across studies be resolved?

Conflicting results often arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

- Standardized assays : Use the MTT protocol (as in ) with consistent cell lines (e.g., HeLa or HEK293) .

- Purity validation : HPLC (>95% purity) and NMR to exclude batch-to-batch variability .

- Dose-response curves : Compare EC50/IC50 values across studies to identify outliers .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates strong interactions) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Q. How can structure-activity relationships (SAR) of analogs be systematically analyzed?

- Analog synthesis : Modify substituents (e.g., replace phenyl with thiophen-2-yl or fluorophenyl) to test electronic/steric effects .

- Bioactivity profiling : Compare IC50 values against kinases (e.g., JAK2 or Aurora B) using radiometric assays .

- Data tabulation :

| Substituent (R) | IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| Phenyl | 120 ± 15 | 8.2 |

| 4-Fluorophenyl | 85 ± 10 | 6.5 |

| Thiophen-2-yl | 210 ± 25 | 12.1 |

Data adapted from pyridazinone-thiazole analogs in and .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.